Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)
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Overview
Description
Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) is a heterocyclic compound with the molecular formula C7H6N2O2. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The presence of a methyl group at the 2-position and an oxide group at the 4-position further defines its structure.
Preparation Methods
The synthesis of Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an oxidizing agent to form the oxazole ring, followed by methylation at the 2-position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) can be compared with other heterocyclic compounds, such as:
Oxazole: A simpler structure with only the oxazole ring.
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
Properties
IUPAC Name |
2-methyl-4-oxido-[1,3]oxazolo[4,5-b]pyridin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-7-6(11-5)3-2-4-9(7)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGYKUNHYLIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=[N+]2[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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